
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps. One common method includes the following steps:
Formation of the bis(4-fluorophenyl)butyl intermediate: This step involves the reaction of 4-fluorobenzene with butyl lithium to form the bis(4-fluorophenyl)butyl intermediate.
Cyclization to form the tetrahydroisoquinoline core: The intermediate is then reacted with a suitable cyclizing agent to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated isoquinoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[4,4-Bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar bis(4-fluorophenyl)butyl group but differs in the core structure.
1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(4-methylphenyl)sulfinyl]-1,2,3,6-tetrahydropyridine: Another compound with a similar bis(4-fluorophenyl)butyl group but with a different core and additional functional groups.
Uniqueness
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific combination of a tetrahydroisoquinoline core and a bis(4-fluorophenyl)butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
827310-59-8 |
|---|---|
Formule moléculaire |
C25H25F2NO |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C25H25F2NO/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-28-16-14-18-3-1-5-25(29)24(18)17-28/h1,3,5-13,23,29H,2,4,14-17H2 |
Clé InChI |
WCDRWOCPMQSKIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=CC=C2O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
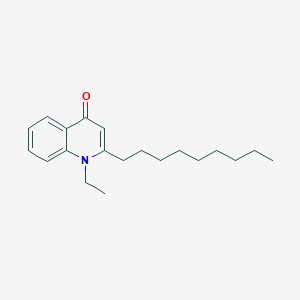
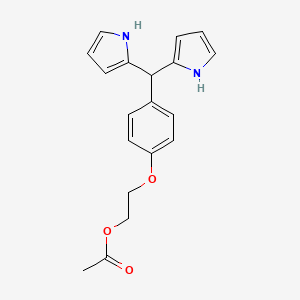
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)

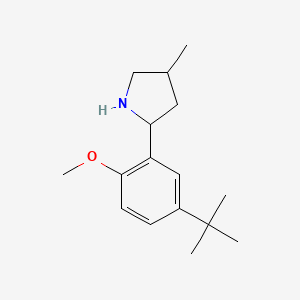


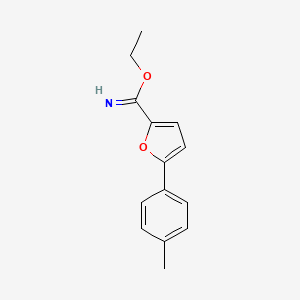
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)
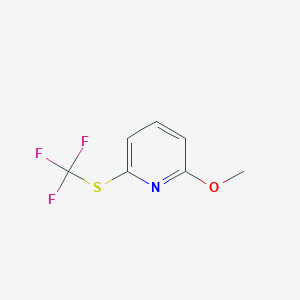
![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
